molecular formula C10H9F3O2 B7961276 4-Ethyl-3-(trifluoromethyl)benzoic acid

4-Ethyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B7961276
M. Wt: 218.17 g/mol
InChI Key: HXLMKLLSWSCUHE-UHFFFAOYSA-N
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Description

4-Ethyl-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-(trifluoromethyl)benzoic acid typically involves the introduction of the ethyl and trifluoromethyl groups onto a benzoic acid scaffold. One common method is the Friedel-Crafts alkylation, where ethyl groups are introduced using ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and efficiency. The use of catalysts and reagents is carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

  • Oxidation of the ethyl group can yield 4-(trifluoromethyl)benzoic acid.
  • Reduction of the carboxylic acid group can produce 4-ethyl-3-(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

4-Ethyl-3-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-Ethyl-3-(trifluoromethyl)benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their bioavailability and interaction with biological targets. The ethyl group can influence the compound’s overall conformation and reactivity, impacting its binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Lacks the ethyl group, making it less lipophilic.

    4-Ethylbenzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

Uniqueness: 4-Ethyl-3-(trifluoromethyl)benzoic acid is unique due to the combined presence of both ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination can enhance its utility in various applications compared to its simpler analogs .

Properties

IUPAC Name

4-ethyl-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-6-3-4-7(9(14)15)5-8(6)10(11,12)13/h3-5H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLMKLLSWSCUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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